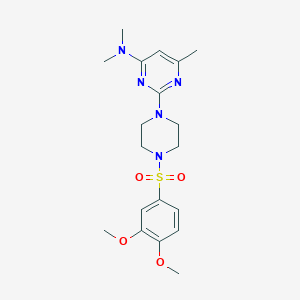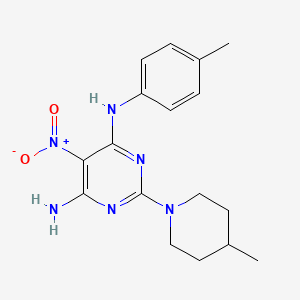
N-(4-bromo-2-fluorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.
Introduction of the bromine and fluorine substituents: This step involves the halogenation of the aromatic rings using reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-2-fluorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting cardiovascular diseases and neurological disorders.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Ion Channels: The compound may modulate the activity of ion channels, affecting cellular excitability and signaling.
Enzymes: It may act as an inhibitor or activator of certain enzymes, altering metabolic pathways.
Receptors: The compound may bind to receptors, influencing signal transduction and cellular responses.
Comparación Con Compuestos Similares
N-(4-bromo-2-fluorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H13BrF2N2O2 |
|---|---|
Peso molecular |
419.2 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C19H13BrF2N2O2/c20-14-6-7-17(16(22)9-14)23-19(26)13-5-8-18(25)24(11-13)10-12-3-1-2-4-15(12)21/h1-9,11H,10H2,(H,23,26) |
Clave InChI |
LBHAETMUTUMUFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methylphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255458.png)
![3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11255467.png)
![2-[3-(dimethylamino)propyl]-7-fluoro-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11255470.png)

![N-(2-ethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B11255486.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11255491.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B11255501.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide](/img/structure/B11255508.png)


![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B11255529.png)
![2-(3-Methoxyphenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]acetamide](/img/structure/B11255541.png)
![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethanone](/img/structure/B11255547.png)
